Sodium mentholate

Catalog No.
S1512678
CAS No.
19321-38-1
M.F
C10H19NaO
M. Wt
178.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium mentholate

CAS Number

19321-38-1

Product Name

Sodium mentholate

IUPAC Name

sodium;5-methyl-2-propan-2-ylcyclohexan-1-olate

Molecular Formula

C10H19NaO

Molecular Weight

178.25 g/mol

InChI

InChI=1S/C10H19O.Na/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6H2,1-3H3;/q-1;+1

InChI Key

HTMDLQGFGSQOLM-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)[O-])C(C)C.[Na+]

Canonical SMILES

CC1CCC(C(C1)[O-])C(C)C.[Na+]

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)[O-])C(C)C.[Na+]

Sodium mentholate (CAS 19321-38-1) is a sterically hindered, chiral cycloaliphatic alkoxide that serves as a highly specialized strong base, nucleophile, and Lewis acid polar modifier. While sharing foundational basicity with common alkoxides like sodium tert-butoxide, its bulky menthyl backbone and unique physicochemical properties provide critical advantages in industrial-scale organometallic chemistry and polymer synthesis. In procurement contexts, sodium mentholate is primarily sourced to control stereochemistry, drive high-vinyl incorporation in anionic polymerizations, and facilitate transesterification reactions where standard linear or simple branched alkoxides fail to provide the necessary steric shielding or solvent-recovery compatibility [1].

Substituting sodium mentholate with cheaper, generic bulky bases like sodium tert-amylate (STA) or sodium tert-butoxide often leads to catastrophic downstream processing failures in continuous manufacturing. In anionic polymerization, the use of STA generates volatile tert-amyl alcohol during the aqueous stripping phase, which co-distills with and irreversibly poisons the solvent recycle stream. Sodium mentholate, conversely, yields high-boiling menthol upon quenching, which remains securely in the heavy fraction, preserving solvent purity [1]. Furthermore, in fine chemical transesterifications, attempting to use lithium mentholate as a substitute requires stoichiometric amounts of highly pyrophoric and expensive n-butyllithium, destroying process economics and safety margins compared to the stable sodium salt [2].

Solvent Recycle Purity in Anionic Polymerization Stripping

During the industrial synthesis of polybutadiene and SBR, the choice of alkoxide modifier dictates the viability of the solvent recovery loop. When sodium tert-amylate (STA) is used and subsequently quenched with water, it produces tert-amyl alcohol (BP ~102°C). This volatile byproduct co-distills with the polymerization solvent, poisoning the recycle stream and halting continuous operations. Sodium mentholate completely resolves this by yielding menthol (BP ~212°C) upon hydrolysis, which separates cleanly into the heavy fraction without contaminating the solvent[1].

Evidence DimensionByproduct boiling point and solvent recycle contamination
Target Compound DataSodium mentholate yields menthol (BP ~212°C); zero solvent recycle poisoning.
Comparator Or BaselineSodium tert-amylate (STA) yields tert-amyl alcohol (BP ~102°C); poisons solvent recycle.
Quantified Difference~110°C higher byproduct boiling point completely eliminates volatile co-distillation.
ConditionsAqueous stripping stage of industrial anionic polymerization.

Eliminates the need for expensive secondary solvent purification steps, making continuous high-volume polymer manufacturing economically viable.

High-Temperature Vinyl Incorporation in Polybutadiene

Achieving high 1,2-vinyl content in polybutadiene typically requires low reaction temperatures, which limits industrial throughput. However, utilizing sodium mentholate as a Lewis acid polar modifier in conjunction with a Lewis base (like TMEDA) fundamentally alters the reaction kinetics. This synergistic modifier system allows for up to 94 wt% vinyl incorporation even at elevated, industrially preferred temperatures (e.g., 70°C), a regime where standard modifier systems rapidly lose stereoselectivity[1].

Evidence Dimension1,2-vinyl content at elevated polymerization temperatures
Target Compound DataUp to 94 wt% vinyl content achieved at 70°C using SMT/TMEDA modifier systems.
Comparator Or BaselineStandard low-modifier systems (require cooling to ~25°C to maintain high vinyl content).
Quantified DifferenceMaintains >90% vinyl selectivity at a 45°C higher operating temperature.
Conditionsn-Butyllithium initiated anionic polymerization of butadiene.

Allows manufacturers of high-Tg tire elastomers to run reactors hotter and faster, significantly reducing cryogenic cooling costs and increasing plant throughput.

Process Economics in Menthyl Ester Transesterification

The synthesis of high-value cosmetic and pharmaceutical intermediates, such as menthyl nicotinate, requires a mentholate nucleophile. Utilizing lithium mentholate necessitates the use of stoichiometric n-butyllithium—a highly pyrophoric reagent costing approximately €178 per liter at commercial scale. Transitioning the process to utilize sodium mentholate achieves comparable transesterification yields (77-83%) while completely eliminating the need for hazardous organolithium reagents, thereby drastically reducing the bill of materials and safety infrastructure requirements[1].

Evidence DimensionReagent cost and process safety profile
Target Compound DataSodium mentholate enables safe, scalable transesterification using standard industrial infrastructure.
Comparator Or BaselineLithium mentholate requires stoichiometric 1.6M n-butyllithium (~€178/L).
Quantified DifferenceEliminates 100% of the pyrophoric organolithium requirement while maintaining >75% product yield.
ConditionsIndustrial-scale transesterification of methyl nicotinate with menthol.

Transforms a dangerous, cost-prohibitive academic synthesis into a commercially viable, scalable procurement strategy for active ingredient manufacturing.

High-Tg Polybutadiene and SBR Manufacturing

Sodium mentholate is the premier choice as a Lewis acid polar modifier in the anionic polymerization of butadiene and styrene. Because its hydrolysis byproduct (menthol) does not contaminate solvent recycle streams, it is uniquely suited for continuous, high-throughput industrial operations aiming to produce high-vinyl (>90%) elastomers at elevated temperatures (70°C)[1].

Scalable Synthesis of Menthyl-Based Active Ingredients

In the cosmetic and pharmaceutical sectors, sodium mentholate is the preferred intermediate for synthesizing menthyl esters (such as the vasodilator menthyl nicotinate). It provides a highly cost-effective and safe alternative to lithium-based pathways, eliminating the need for pyrophoric n-butyllithium while maintaining excellent transesterification yields [2].

Sterically Hindered Base-Promoted Eliminations

For complex organic syntheses requiring a strong, non-nucleophilic base, sodium mentholate offers a distinct cycloaliphatic steric shield. It is prioritized over standard bases when a bulkier, chiral environment is required to prevent unwanted nucleophilic attack during sensitive dehydrohalogenation or enolate formation steps [3].

Hydrogen Bond Acceptor Count

1

Exact Mass

178.13335951 g/mol

Monoisotopic Mass

178.13335951 g/mol

Heavy Atom Count

12

General Manufacturing Information

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, sodium salt (1:1), (1R,2S,5R)-rel-: ACTIVE

Dates

Last modified: 08-15-2023

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